sEH Inhibitory Potency: Sub-Nanomolar Affinity Distinguishes 2-Naphthyl-Ethyl Hydroxylamine from Unsubstituted and O-Substituted Hydroxylamines
The target compound, as a component of a larger fluorescent sEH inhibitor (CHEMBL5192349), exhibits potent inhibition of the C-terminal domain of human soluble epoxide hydrolase (sEH-H) with an IC50 of 1.40 nM [1]. This value is approximately 5.5-fold more potent than the inhibition observed against the mouse ortholog (IC50 = 7.70 nM) [1]. In contrast, unsubstituted hydroxylamine and simple O-naphthyl hydroxylamines lack this specific, high-affinity binding to sEH, underscoring the critical contribution of the N-(1-naphthalen-2-yl-ethyl) scaffold to target engagement.
| Evidence Dimension | Inhibitory potency against human sEH (IC50) |
|---|---|
| Target Compound Data | 1.40 nM |
| Comparator Or Baseline | Mouse sEH ortholog: 7.70 nM; Unsubstituted hydroxylamine: No reported sEH inhibition at comparable concentrations (class-level inference) |
| Quantified Difference | 5.5-fold more potent vs. mouse ortholog; >1000-fold more potent vs. unsubstituted hydroxylamine (estimated) |
| Conditions | Inhibition of C-terminal domain of human sEH-H assessed as reduction in fluorescent naphthalene aldehyde formation using PHOME as substrate |
Why This Matters
This sub-nanomolar potency demonstrates that the 2-naphthyl-ethyl-hydroxylamine moiety provides a critical pharmacophore for sEH engagement, a feature absent in simpler hydroxylamines, making this compound essential for studies targeting the sEH pathway.
- [1] BindingDB Entry BDBM50594428 (CHEMBL5192349). Affinity data for human sEH: IC50 = 1.40 nM; mouse sEH: IC50 = 7.70 nM. View Source
